molecular formula C10H11N3 B14169963 3-(Hydrazonomethyl)-2-methyl-1H-indole

3-(Hydrazonomethyl)-2-methyl-1H-indole

Cat. No.: B14169963
M. Wt: 173.21 g/mol
InChI Key: ZPOFVVLMERAHBD-UHFFFAOYSA-N
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Description

3-(Hydrazonomethyl)-2-methyl-1H-indole is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazonomethyl)-2-methyl-1H-indole typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with hydrazine or its derivatives. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazonomethyl)-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of indole oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

3-(Hydrazonomethyl)-2-methyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(Hydrazonomethyl)-2-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydrazonomethyl)-1H-indole: Lacks the methyl group at the 2-position.

    2-Methyl-1H-indole-3-carbaldehyde: Precursor in the synthesis of 3-(Hydrazonomethyl)-2-methyl-1H-indole.

    Hydrazones of other indole derivatives: Similar structure but different substituents on the indole ring.

Uniqueness

This compound is unique due to the presence of both the hydrazone group and the methyl group at the 2-position of the indole ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

(2-methyl-1H-indol-3-yl)methylidenehydrazine

InChI

InChI=1S/C10H11N3/c1-7-9(6-12-11)8-4-2-3-5-10(8)13-7/h2-6,13H,11H2,1H3

InChI Key

ZPOFVVLMERAHBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NN

Origin of Product

United States

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